molecular formula C15H17N3 B2587609 2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1479075-06-3

2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2587609
CAS RN: 1479075-06-3
M. Wt: 239.322
InChI Key: GJEHJYQYDOSKRY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a cyclohexene ring (a six-membered ring with one double bond), an amino group (-NH2), a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom), and a carbonitrile group (-C≡N). These functional groups could potentially give the compound various chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene and pyridine rings, the introduction of the amino group, and the addition of the carbonitrile group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene and pyridine rings would give the molecule a certain degree of rigidity, while the amino and carbonitrile groups could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is used. The amino group could potentially participate in acid-base reactions, the carbonitrile group could undergo reactions with nucleophiles, and the double bonds in the cyclohexene and pyridine rings could potentially participate in addition reactions .

properties

IUPAC Name

2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-10-12-9-11-5-4-8-14(11)18-15(12)17-13-6-2-1-3-7-13/h1-2,9,13H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEHJYQYDOSKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)NC3CCC=CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

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